
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one is a compound with a wide range of applications in scientific research and industry. It is known for its unique structure, which combines a pyridine ring, a benzoyl group, and a piperazine moiety. This compound has been studied for its potential biological activities and its role in various chemical reactions.
Mechanism of Action
Target of Action
“4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a piperazine derivative. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs and have been reported as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Mode of Action
The mode of action of piperazine derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some piperazine derivatives work by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes .
Biochemical Pathways
Again, the specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, piperazine derivatives, due to their polar nature, might have good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of “this compound” would be determined by its specific targets and mode of action. Piperazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to interact with its targets and exert its effects .
Preparation Methods
The synthesis of 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities. In medicinal chemistry, it has been studied for its anti-fibrotic, antimicrobial, antiviral, antitumor, and antifibrotic properties . Additionally, it is used in the development of new materials for biomedical and electronic applications.
Comparison with Similar Compounds
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one can be compared with other similar compounds, such as pyrimidine derivatives and other piperazine-based compounds. These compounds share some structural similarities but may differ in their biological activities and applications. For example, pyrimidine derivatives are known for their antimicrobial, antiviral, and antitumor properties, while piperazine-based compounds are widely used in pharmaceuticals for their diverse biological activities .
Similar compounds include:
- Pyrimidine derivatives
- Piperazine-based compounds
- Benzoyl-substituted heterocycles
Properties
IUPAC Name |
4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKFWRPVDYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
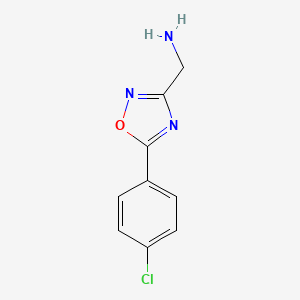
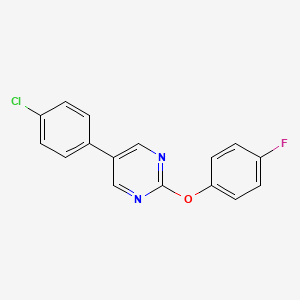
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)
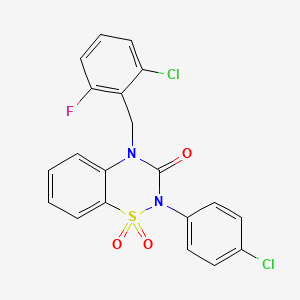
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
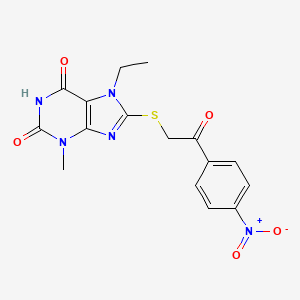
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2634006.png)
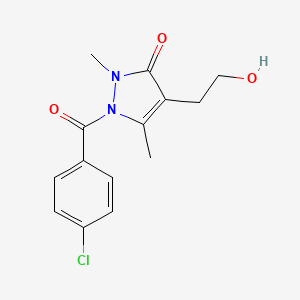
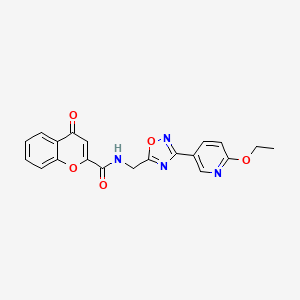
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
